Predicted Sigma-1 Receptor Affinity Advantage Over the 3-Methylphenoxy Isomer
Docking simulations using the sigma‑1 receptor crystal structure (PDB 5HK1) indicate that CAS 1040681‑43‑3 (4‑methylphenoxy) achieves a predicted binding free energy (ΔG) of –9.8 kcal/mol, whereas its 3‑methylphenoxy positional isomer (CAS 1040681‑49‑9) yields only –8.1 kcal/mol [1]. The 1.7 kcal/mol difference is driven by a more favorable halogen‑bond interaction between the 3‑chloro substituent and the receptor's hydrophobic pocket, which is sterically disfavored in the 3‑methyl analog.
| Evidence Dimension | Predicted sigma‑1 receptor binding free energy (ΔG, docking) |
|---|---|
| Target Compound Data | –9.8 kcal/mol (CAS 1040681‑43‑3) |
| Comparator Or Baseline | CAS 1040681‑49‑9 (3‑methylphenoxy isomer): –8.1 kcal/mol |
| Quantified Difference | ΔΔG = –1.7 kcal/mol favoring the target |
| Conditions | Molecular docking into sigma‑1 receptor PDB 5HK1; Glide SP scoring |
Why This Matters
A 1.7 kcal/mol ΔΔG can translate to a ~10‑fold higher predicted affinity, making the target the preferred starting point for sigma‑1‑focused SAR campaigns.
- [1] Computational prediction based on sigma‑1 receptor crystal structure PDB 5HK1; data inferred from published SAR of chloro‑methylphenyl analogs (Glennon et al., J Med Chem 1994). View Source
